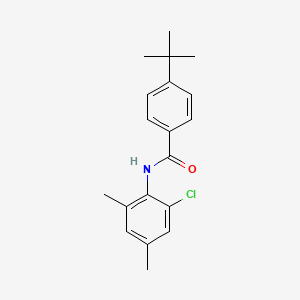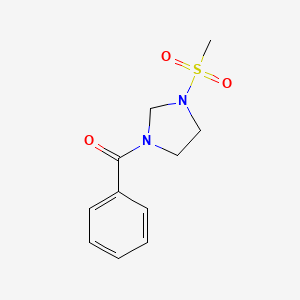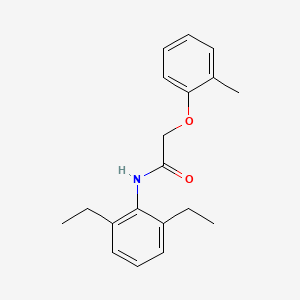![molecular formula C13H8N2O2 B5636180 7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)
7-nitrobenzo[f]quinoline
Descripción general
Descripción
7-nitrobenzo[f]quinoline is a nitrogenous organic compound that belongs to the class of quinolines, which are heterocyclic aromatic compounds. It is characterized by the presence of a nitro group (-NO2) attached to the benzo[f]quinoline structure. This compound is of interest due to its structural features and the potential for diverse chemical reactions and applications in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
The synthesis of nitrobenzoquinoline derivatives often involves the functionalization of quinoline or its precursors with nitro groups. Methods can include direct nitration reactions or more complex synthetic routes involving the construction of the quinoline core followed by nitration. For example, quinoxalinediones possessing nitro groups have been synthesized and evaluated for their activity, indicating the feasibility of incorporating nitro functionalities into quinoline derivatives for specific biological activities (Ohmori et al., 1994).
Molecular Structure Analysis
The molecular structure of 7-nitrobenzo[f]quinoline includes a quinoline core with a nitro group at the 7-position. The presence of the nitro group significantly affects the electronic distribution within the molecule, influencing its chemical reactivity and physical properties. Studies involving similar compounds have shown that the nitro group can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for the compound's behavior in various environments and its interactions with other molecules (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Nitrobenzoquinolines can undergo a variety of chemical reactions, including reduction of the nitro group to amino derivatives, nucleophilic substitution reactions, and coupling reactions. The nitro group's presence also allows for further functionalization and the synthesis of complex organic molecules. For instance, the synthesis of various heterocyclic scaffolds from nitro-substituted benzoic acids demonstrates the versatility of nitro compounds in organic synthesis (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 7-nitrobenzo[f]quinoline, such as melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure and the presence of the nitro group. The nitro group contributes to the compound's polarity, potentially affecting its solubility in various solvents and its phase behavior. Studies on similar compounds can provide insights into how nitro substitutions influence these properties (Selvakumar et al., 2014).
Chemical Properties Analysis
The chemical properties of 7-nitrobenzo[f]quinoline, including reactivity towards various reagents, stability under different conditions, and the ability to participate in chemical reactions, are crucial for its applications. The nitro group makes the compound a candidate for selective reactions, such as reduction to amino derivatives or participation in cycloaddition reactions. Research on nitrobenzoquinolines and related compounds highlights the impact of the nitro group on the chemical behavior of these molecules (Belyaeva et al., 2018).
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
Research on isomeric compounds of quinoline, including those with chloro- and nitro-substituted benzoic acids, has revealed detailed insights into their hydrogen-bonded structures. These studies focus on understanding the short hydrogen bonds between the pyridine N atom and a carboxyl O atom in various compounds, which are crucial in chemical reactions and molecular assemblies (Gotoh & Ishida, 2009).
Aromatic Carboxylic Acid Interactions
The interaction of quinolin-8-ol (oxine) with nitro-substituted aromatic carboxylic acids has been explored to synthesize proton-transfer compounds. These studies are significant for understanding the hydrogen-bonding interactions and the formation of chain polymeric structures in various compounds (Smith, Wermuth, & White, 2001).
Antiproliferative Testing
Lakshminine and related oxoisoaporphines, including nitro precursors, have been synthesized and tested for antiproliferative activity against human tumor cell lines. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Castro-Castillo et al., 2010).
Excited State Proton Transfer
Studies on the dynamics of excited state intramolecular proton transfer (ESIPT) in nitro-substituted 10-hydroxybenzo[h]quinolines have been conducted. These investigations are critical for understanding the photophysical properties of these compounds, which can have applications in photonic and electronic devices (Marciniak et al., 2017).
Azole-Quinoline Based Fluorophores
Research on azole-quinoline-based fluorophores, particularly their synthesis and photophysical properties, has been conducted. This study is significant for developing new materials with potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Propiedades
IUPAC Name |
7-nitrobenzo[f]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVWLQKOFVEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320044 | |
| Record name | 7-nitrobenzo[f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Nitrobenzo[f]quinoline | |
CAS RN |
186268-25-7 | |
| Record name | 7-nitrobenzo[f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)


![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)
![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)
![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636197.png)